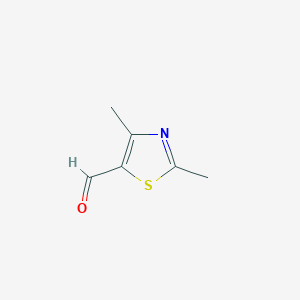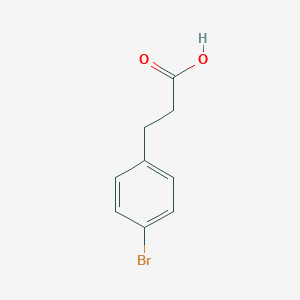
3-(4-Bromophenyl)propionic acid
Übersicht
Beschreibung
3-(4-Bromophenyl)propionic acid is a compound that can be considered a derivative of phenylpropionic acid where a bromine atom is substituted at the para position of the phenyl ring. While the specific compound is not directly studied in the provided papers, related brominated phenyl compounds and their properties and reactions are discussed, which can give insights into the behavior of 3-(4-Bromophenyl)propionic acid.
Synthesis Analysis
The synthesis of related brominated aromatic compounds is described in the literature. For instance, 2-(4-Bromomethylphenyl)propionic acid, a key intermediate of loxoprofen, was synthesized from toluene through a multi-step process including Friedel-Crafts reaction, Willgerodt-Kindler hydrolysis, monomethylation, and bromination, with an overall yield of 55.1% . This suggests that a similar synthetic route could potentially be applied to synthesize 3-(4-Bromophenyl)propionic acid, with adjustments for the position of the bromine atom and the side chain length.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is characterized by the influence of the bromine atom on the geometry of the molecule. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the bromine atom is electron-withdrawing, which affects the bond angles around the substituents . This information can be extrapolated to 3-(4-Bromophenyl)propionic acid, where the presence of the bromine atom would similarly influence the electronic distribution and molecular geometry.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds is often associated with the presence of the bromine atom, which can participate in various chemical reactions. The study of 4-Bromobiphenyl revealed insights into the formation of long-lived molecular anions and the competition between electron detachment and dissociation . Although the specific reactions of 3-(4-Bromophenyl)propionic acid are not detailed, the behavior of brominated aromatics in electron attachment and dissociation processes can be considered relevant.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be inferred from studies on similar molecules. For instance, the presence of bromine in the molecule can significantly affect its electron affinity and reactivity towards radicals, as seen in the DPPH radical-scavenging activity of natural bromophenols isolated from marine red algae . This suggests that 3-(4-Bromophenyl)propionic acid may also exhibit notable radical-scavenging properties.
Wissenschaftliche Forschungsanwendungen
Reactive Extraction of Propionic Acid
The study by Keshav, Wasewar, Chand, & Uslu (2009) focuses on the recovery of propionic acid from aqueous waste streams and fermentation broth. This is particularly relevant in the chemical industries. The research highlighted the use of reactive extraction processes involving binary extractants and binary diluents, which can be crucial for effective propionic acid recovery.
Bromophenol Derivatives in Marine Algae
Zhao et al. (2004) isolated several bromophenol derivatives, including compounds structurally related to 3-(4-Bromophenyl)propionic acid, from the red alga Rhodomela confervoides. Their study, detailed in their paper “Bromophenol derivatives from the red alga Rhodomela confervoides”, provided insights into the structural elucidation of these compounds and their biological activities.
Antioxidant Activity of Bromophenol Compounds
Li, Li, Ji, & Wang (2007) investigated natural occurring bromophenols, including ones structurally similar to 3-(4-Bromophenyl)propionic acid, in the marine red alga Polysiphonia urceolata. Their study, titled “Natural bromophenols from the marine red alga Polysiphonia urceolata (Rhodomelaceae): structural elucidation and DPPH radical-scavenging activity”, focused on the compounds' antioxidant activities.
Chain Extender in Polymer Composites
Totaro et al. (2017) explored the use of 3-(4-Hydroxyphenyl)propionic acid, a structurally related compound to 3-(4-Bromophenyl)propionic acid, as an organic modifier in polymer composites. Their paper, “Chain extender effect of 3-(4-hydroxyphenyl)propionic acid/layered double hydroxide in PBS bionanocomposites”, discusses its impact on the morphological, thermal, and viscoelastic properties of the composites.
Crystal Structure Analysis
Larsen & Marthi (1995) conducted a structural analysis of racemic halogen-substituted 3-hydroxy-3-phenylpropionic acids, which are related to 3-(4-Bromophenyl)propionic acid. Their research, presented in the paper “Structures of racemic halogen-substituted 3-hydroxy-3-phenylpropionic acids; relations between spontaneously resolved and racemic compounds”, provides insights into the crystallization of these compounds.
Recovery of Propionic Acid Using Aliquat 336
Another study by Keshav, Chand, & Wasewar (2009) investigated the recovery of propionic acid using Aliquat 336 in various diluents. This study, detailed in “Recovery of propionic acid from aqueous phase by reactive extraction using quarternary amine (Aliquat 336) in various diluents”, is relevant for the design of reactive extraction processes for propionic acid recovery.
Optically Active Compounds Analysis
Research by Larsen & Marthi (1997) on optically active chloro- and bromo-substituted 3-hydroxy-3-phenylpropionic acids, related to 3-(4-Bromophenyl)propionic acid, provides insights into the structural and thermodynamic relationships between optically active and racemic compounds. Their findings are discussed in their paper “Structural and Thermodynamic Relationships Between Optically Active and Racemic Compounds. The Crystal Structures of Optically Active Chloro‐ and Bromo‐Substituted 3‐Hydroxy‐3‐phenylpropionic Acids”.
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSTWHYWOVZDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370830 | |
| Record name | 3-(4-Bromophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)propionic acid | |
CAS RN |
1643-30-7 | |
| Record name | 3-(4-Bromophenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1643-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-bromophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

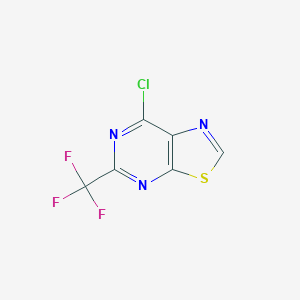
![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)
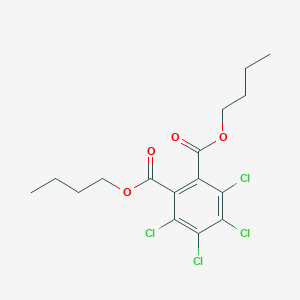
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)
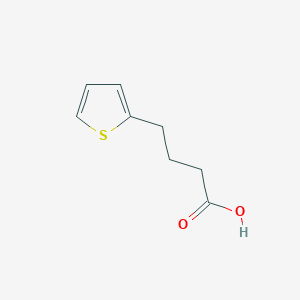
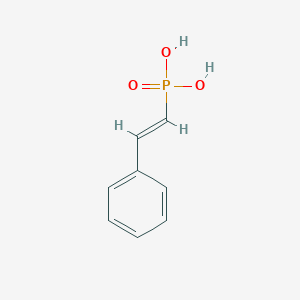
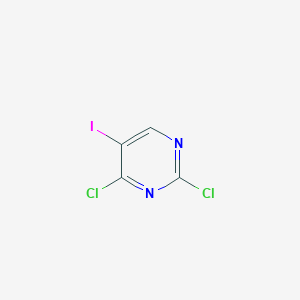
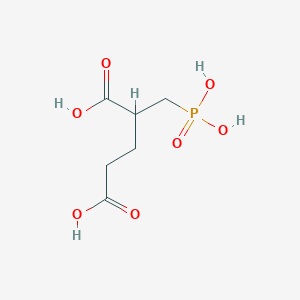
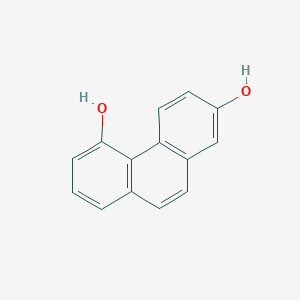
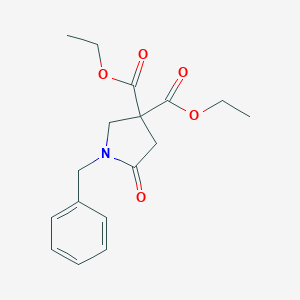
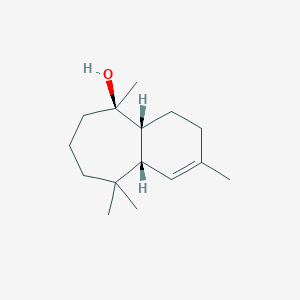
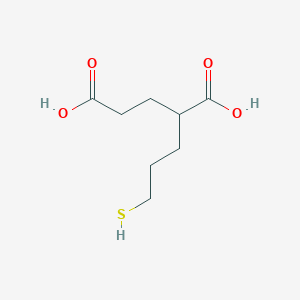
![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)
